Guanine-4,8-13C2,7-15N is a stable isotope-labeled derivative of guanine, a fundamental component of nucleic acids. The incorporation of carbon-13 and nitrogen-15 isotopes into its structure allows for advanced studies in molecular biology, biochemistry, and pharmacology. This compound is particularly valuable for tracing metabolic pathways and studying nucleic acid dynamics due to its unique isotopic labeling.
Guanine-4,8-13C2,7-15N belongs to the class of purines, which are nitrogen-containing compounds essential for various biological functions. It is classified as a nucleobase and is integral to the structure of deoxyribonucleic acid and ribonucleic acid.
The synthesis of Guanine-4,8-13C2,7-15N involves several key steps:
The synthesis may involve techniques such as chromatography for purification and spectroscopic methods for verification of isotopic incorporation. The use of stable isotopes allows researchers to track the compound's behavior in biological systems effectively .
Guanine-4,8-13C2,7-15N retains the core structure of guanine with additional isotopic labels at specific positions:
This modification does not significantly alter the fundamental properties of guanine but enhances its analytical capabilities.
The molecular formula remains similar to that of guanine, but with isotopic labels affecting its mass spectrometric properties. The exact mass can be calculated based on the incorporation of isotopes.
Guanine-4,8-13C2,7-15N participates in various chemical reactions typical of nucleobases:
Common reagents used in these reactions include hydrogen peroxide or potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The products formed vary based on the reaction conditions and reagents used .
The mechanism of action for Guanine-4,8-13C2,7-15N primarily involves its integration into nucleic acids during biochemical processes:
While specific physical properties such as boiling point or melting point may not be extensively documented for Guanine-4,8-13C2,7-15N due to its nature as a stable isotope-labeled compound, it retains characteristics similar to guanine:
Guanine derivatives generally exhibit stability under physiological conditions but can undergo various chemical transformations under specific conditions (e.g., oxidative stress). The stability of Guanine-4,8-13C2,7-15N makes it suitable for long-term studies in biological systems .
Guanine-4,8-13C2,7-15N finds extensive applications across various scientific fields:
This compound represents a significant tool in advancing our understanding of molecular biology through its unique properties and capabilities.
The synthesis of Guanine-4,8-13C2,7-15N (CAS: 1246814-70-9) requires precision in isotopic placement at the C4, C8, and N7 positions of the purine ring. Two primary strategies dominate: chemo-enzymatic synthesis and ring-closure approaches.
The chemo-enzymatic route utilizes isotopically labeled precursors (e.g., [15N]NaNO2 and [13C]sodium ethyl xanthate) in early-stage reactions. As detailed by Zhao et al., the process begins with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate, where 15N is introduced via nitrosation/reduction to form [5-15N]-5,6-diamino-2-thioxo-1,2-dihydropyrimidin-4(3H)-one. Ring closure with 13C-labeled reagents (e.g., diethoxymethyl acetate for C8 or [13C]sodium ethyl xanthate for C4/C8) yields hypoxanthine intermediates. Subsequent enzymatic transglycosylation and amination with 15NH3 generate the doubly labeled guanine derivative [6] [9].
Alternatively, purine ring construction employs condensation reactions between 13C-formic acid and 4,5-diaminopyrimidine-15N precursors. This method achieves isotopic enrichment exceeding 98% at C8 and N7 positions but faces challenges in regioselective C4 labeling due to competing side reactions [3] [6].
Table 1: Synthetic Methods for Guanine-4,8-13C2,7-15N
Method | Key Labeled Reagents | Isotopic Incorporation Sites | Reported Yield |
---|---|---|---|
Chemo-enzymatic | [15N]NaNO2, [13C]Sodium ethyl xanthate | C4, C8, N7 | 60–75% |
Ring Closure | 13C-Formic acid, 15N-4,5-Diaminopyrimidine | C8, N7 | 45–65% |
Solid-Phase Synthesis | 13C/15N-Phosphoramidites | Position-specific | 30–50% |
Radiolytic labeling leverages gamma irradiation to incorporate isotopes via free radical mechanisms. While historically used for carbon-14, its adaptation to 13C requires stringent control of radiation doses to prevent purine ring degradation. Recent advances employ pulsed radiolysis with 13CH4 precursors, achieving 85–90% C8 enrichment but with limited success at C4 due to steric constraints [3].
Chemoenzymatic optimization focuses on enhancing transglycosylation efficiency and reducing isotopic dilution. Purine nucleoside phosphorylase (PNP) catalyzes the coupling of 13C/15N-labeled guanine bases with ribose donors. Key improvements include:
The PLOR (Position-Selective Labeling of RNA) method integrates T7 RNA polymerase with solid-phase synthesis to embed labeled guanine into oligonucleotides. By stalling transcription at target sites, PLOR achieves 95% position-specific incorporation but remains constrained to RNAs <100 nt [10] [7].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3